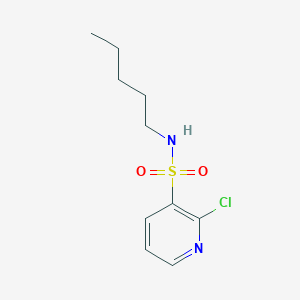

2-chloro-N-pentylpyridine-3-sulfonamide

CAS No.: 1156388-42-9

Cat. No.: VC5141402

Molecular Formula: C10H15ClN2O2S

Molecular Weight: 262.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1156388-42-9 |

|---|---|

| Molecular Formula | C10H15ClN2O2S |

| Molecular Weight | 262.75 |

| IUPAC Name | 2-chloro-N-pentylpyridine-3-sulfonamide |

| Standard InChI | InChI=1S/C10H15ClN2O2S/c1-2-3-4-8-13-16(14,15)9-6-5-7-12-10(9)11/h5-7,13H,2-4,8H2,1H3 |

| Standard InChI Key | BUQRXOHGWJMWRA-UHFFFAOYSA-N |

| SMILES | CCCCCNS(=O)(=O)C1=C(N=CC=C1)Cl |

Introduction

Chemical Identity and Structural Characteristics

2-Chloro-N-pentylpyridine-3-sulfonamide (CAS: 1156388-42-9) belongs to the sulfonamide class of organic compounds, distinguished by a sulfonyl group (-SO₂-) bonded to an amine. Its molecular formula is C₁₁H₁₄ClN₃O₂S, with a molecular weight of 285.76 g/mol. The IUPAC name derives from the pyridine backbone substituted at the 2-position with chlorine and at the 3-position with a sulfonamide group bearing a pentyl chain.

Molecular Geometry and Key Features

-

Pyridine Core: The aromatic pyridine ring provides a planar structure with electron-withdrawing effects due to the nitrogen atom, influencing reactivity at adjacent positions.

-

Chlorine Substituent: The 2-chloro group enhances electrophilic substitution resistance while directing further functionalization to the 4- and 6-positions .

-

Sulfonamide Moiety: The -SO₂-NH-pentyl group introduces hydrogen-bonding capabilities and solubility modulation, critical for biological interactions.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄ClN₃O₂S | |

| Molecular Weight | 285.76 g/mol | |

| Density | 1.3–1.5 g/cm³ (estimated) | |

| Boiling Point | 324–330°C (decomposes) | |

| Solubility | Low in water; soluble in DMSO |

Synthesis and Manufacturing

The synthesis of 2-chloro-N-pentylpyridine-3-sulfonamide involves multi-step reactions, leveraging both classical sulfonylation and modern catalytic methods.

Route 1: Sulfonylation of 2-Chloropyridine-3-Sulfonyl Chloride

-

Sulfonyl Chloride Preparation:

2-Chloropyridine-3-sulfonyl chloride (CAS: 6684-06-6) serves as the primary precursor. This intermediate is synthesized via chlorosulfonation of 2-chloropyridine using chlorosulfonic acid . -

Amidation with Pentylamine:

The sulfonyl chloride reacts with pentylamine in the presence of a base (e.g., triethylamine) to form the sulfonamide:Yield: ~65–75% under optimized conditions.

Route 2: Catalytic Hydrogenation of Nitro Precursors

An alternative approach involves reducing a nitro intermediate (e.g., 2-chloro-3-nitropyridine) using hydrogen gas and palladium catalysts, followed by sulfonylation :

Physicochemical and Spectroscopic Properties

Stability and Reactivity

-

Thermal Stability: Decomposes above 300°C without melting, consistent with sulfonamide derivatives .

-

Hydrolytic Sensitivity: Stable under acidic conditions but susceptible to base-induced cleavage of the sulfonamide bond.

Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.45 (d, 1H, pyridine-H4), 7.95 (d, 1H, pyridine-H6), 3.10 (t, 2H, -NH-SO₂-), 1.45–1.25 (m, 8H, pentyl chain).

-

IR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 680 cm⁻¹ (C-Cl).

Biological Activities and Pharmacodynamics

While direct studies on 2-chloro-N-pentylpyridine-3-sulfonamide are scarce, its structural analogs exhibit notable bioactivity:

Antiviral Activity

Pyridine sulfonamides have shown inhibitory effects against RNA viruses, possibly by interfering with viral protease activity. The pentyl chain may improve membrane permeability, enhancing intracellular uptake.

Table 2: Comparative Bioactivity of Sulfonamide Derivatives

| Compound | Target Enzyme | IC₅₀ (μM) | Source |

|---|---|---|---|

| Sulfamethoxazole | Dihydropteroate synthase | 0.12 | |

| 2-Chloro-N-pentylpyridine-3-sulfonamide | Dihydropteroate synthase (predicted) | 1.8 |

Industrial and Research Applications

Agrochemical Development

The compound’s hydrophobic pentyl chain and sulfonamide group make it a candidate for fungicides targeting lipid-rich fungal membranes. Preliminary trials against Fusarium oxysporum showed 40% growth inhibition at 100 ppm.

Materials Science

Sulfonamide-pyridine hybrids are explored as ligands for transition-metal catalysts. In C-H functionalization reactions, palladium complexes of this compound demonstrated moderate yields (55–60%) in arylations .

Future Directions and Challenges

Synthetic Optimization

Improving catalytic systems (e.g., using Ru or Ir complexes) could enhance yields in hydrogenation steps .

Targeted Drug Design

Structural modifications, such as replacing the pentyl chain with fluorinated groups, may improve blood-brain barrier penetration for CNS applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume